2,2-Dimethylmalonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropanediamide typically involves the reaction of dimethylmalonic acid with ammonia or amines under controlled conditions. One common method includes the esterification of dimethylmalonic acid followed by ammonolysis to yield the desired diamide. The reaction conditions often require a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2,2-dimethylpropanediamide can be achieved through continuous flow processes that ensure consistent quality and high throughput. The use of advanced catalytic systems and automated reactors allows for efficient synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylmalonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethylmalonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropanediamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethylpropanediamine: A related compound with similar structural features but different functional groups.
Dimethylmalonic acid: The parent compound from which 2,2-dimethylpropanediamide is derived.
N,N-Dimethylpropanediamide: Another derivative with distinct chemical properties.
Uniqueness: 2,2-Dimethylmalonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds
Properties
IUPAC Name |
2,2-dimethylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYLMOVCPMNHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299868 | |
Record name | 2,2-dimethylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41882-44-4 | |
Record name | 41882-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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